molecular formula C68H50O44 B12770821 Euphorbin H CAS No. 143201-48-3

Euphorbin H

Cat. No.: B12770821
CAS No.: 143201-48-3
M. Wt: 1571.1 g/mol
InChI Key: WDWBAQMVBNTSLS-UHFFFAOYSA-N
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Description

Euphorbin H is a dimeric ellagitannin, a class of hydrolyzable tannins, that was first isolated from the leaves of Euphorbia prostrata and Euphorbia makinoi . Its structure has been characterized as containing both 1C4 and 4C1 glucopyranose cores . As a specialized plant metabolite, this compound serves as a valuable reference standard for the phytochemical study and taxonomic characterization of Euphorbiaceous plants . Researchers utilize this compound in the isolation and identification of complex tannins and in investigations into the chemical ecology of medicinal plants. The broader class of euphorbins and related polyphenols are subjects of interest in pharmacological research for their potential biological activities, which may include antioxidant and anti-inflammatory properties, as observed in related plant compounds . The mechanism of action for many tannins often involves protein binding and modulation of enzyme activity, making them interesting leads for drug discovery . This product is labeled "For Research Use Only" (RUO) . It is intended for use in laboratory research applications and is not intended for diagnostic or therapeutic uses in humans or animals. It is not for use in food, drugs, or household applications. Researchers should handle this product with the appropriate safety precautions.

Properties

CAS No.

143201-48-3

Molecular Formula

C68H50O44

Molecular Weight

1571.1 g/mol

IUPAC Name

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[6,7,8,11,12,22,23-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-13-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H50O44/c69-22-1-14(2-23(70)39(22)79)59(94)109-57-55-34(13-103-62(97)17-7-28(75)42(82)48(88)35(17)36-18(64(99)107-55)8-29(76)43(83)49(36)89)106-68(58(57)110-60(95)15-3-24(71)40(80)25(72)4-15)112-66(101)21-10-31(78)45(85)52(92)54(21)104-32-11-20-38(51(91)46(32)86)37-19(9-30(77)44(84)50(37)90)65(100)108-56-47(87)33(12-102-63(20)98)105-67(53(56)93)111-61(96)16-5-26(73)41(81)27(74)6-16/h1-11,33-34,47,53,55-58,67-93H,12-13H2

InChI Key

WDWBAQMVBNTSLS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)OC6=C(C(=C(C=C6C(=O)OC7C(C(C8C(O7)COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Isolation and Chromatographic Purification Methodologies for Euphorbin H Euphoresulane H

Extraction Methodologies from Euphorbia esula Plant Material

The initial step in isolating Euphorbin H involves the extraction of secondary metabolites from the plant material. The process begins with the collection and preparation of the twigs of Euphorbia esula.

The general procedure for obtaining the crude extract is as follows:

Plant Material Preparation : The twigs of Euphorbia esula are first air-dried and then ground into a fine powder. This increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction of the target compounds. mdpi.com

Solvent Extraction : The powdered plant material is extracted using an aqueous ethanol (B145695) solution. researchgate.netnih.gov This solvent system is effective for extracting a broad range of compounds, including the moderately polar diterpenoids. The extraction is typically performed at room temperature over an extended period to ensure maximum yield of the desired metabolites. In other related protocols for diterpenoid isolation from Euphorbia species, solvents such as a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂:MeOH) or 95% ethanol have also been utilized. mdpi.comnih.gov

Concentration : Following extraction, the solvent is removed under reduced pressure using a rotary evaporator. This yields a concentrated, crude extract which contains a complex mixture of compounds, including this compound, ready for chromatographic purification. u-szeged.hu

Advanced Chromatographic Techniques for Diterpenoid Separation

The purification of this compound from the crude ethanolic extract requires a sophisticated, multi-step chromatographic approach. This process systematically separates compounds based on their physical and chemical properties, such as polarity, size, and adsorption characteristics. The workflow typically involves initial fractionation by various column chromatography methods, followed by final purification using high-performance liquid chromatography (HPLC), with thin-layer chromatography (TLC) used throughout to monitor the process. u-szeged.hufrontiersin.org

Column chromatography is the foundational separation technique used for the initial fractionation of the crude extract. This step aims to separate the complex mixture into simpler fractions, thereby enriching the concentration of the target diterpenoids. ijcrt.orgcolumn-chromatography.com The process often involves several types of columns and stationary phases.

A typical workflow includes:

Initial Fractionation : The crude extract is first subjected to a silica (B1680970) gel column. The column is eluted with a gradient of solvents, starting with a non-polar solvent (like n-hexane or cyclohexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate (B1210297) or ethanol). u-szeged.hu This separates the extract into several primary fractions based on polarity.

Size-Exclusion Chromatography : Fractions identified as containing diterpenoids are often further purified using size-exclusion chromatography, such as on a Sephadex LH-20 column. frontiersin.org This technique separates molecules based on their size. A common mobile phase for this step is a mixture of dichloromethane and methanol. frontiersin.org

Reverse-Phase Chromatography : Further separation can be achieved using medium pressure liquid chromatography (MPLC) or vacuum liquid chromatography (VLC) with reverse-phase (e.g., RP-C18) silica gel. u-szeged.hufrontiersin.org In this mode, a polar mobile phase (like methanol/water) is used, and compounds are separated based on their hydrophobicity.

The table below summarizes the column chromatography stages that are typically employed in the isolation of diterpenoids from Euphorbia species.

Chromatography TypeStationary PhaseTypical Mobile Phase SystemPurpose
Vacuum Liquid Chromatography (VLC) / Silica Gel ColumnSilica Gel (e.g., 200-300 mesh)n-Hexane/Ethyl Acetate GradientInitial fractionation of crude extract by polarity. u-szeged.hu
Size-Exclusion ChromatographySephadex LH-20Dichloromethane/Methanol (e.g., 1:1)Separation of compounds based on molecular size. frontiersin.org
Reverse-Phase Column ChromatographyRP-C18 Silica GelMethanol/Water GradientFractionation based on hydrophobicity. frontiersin.org
Polyamide Column ChromatographyPolyamideMethanol/Water GradientUsed after initial solvent partitioning to separate diterpenoid-rich fractions. u-szeged.hu

Preparative High-Performance Liquid Chromatography (HPLC) is the ultimate step for isolating highly pure compounds from the enriched fractions obtained through column chromatography. pharmagxp.comardena.com This technique offers high resolution and efficiency, making it ideal for separating structurally similar diterpenoids.

The strategy for purifying this compound involves:

Column : A reverse-phase (RP) column, such as a C18 column, is typically used. These columns contain a non-polar stationary phase, which retains compounds based on their hydrophobicity. nih.gov

Mobile Phase : A gradient elution is commonly employed, where the composition of the mobile phase is changed over time. A typical system consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ingenieria-analitica.com The gradient is programmed to run from a higher water concentration to a higher organic solvent concentration, eluting compounds in order of increasing hydrophobicity.

Detection : A UV detector is used to monitor the column effluent. nih.gov Compounds are detected as they elute from the column, producing a chromatogram with distinct peaks. The peak corresponding to this compound is collected using a fraction collector.

The specific conditions for the final purification of jatrophane diterpenoids like Euphorbesulin H are summarized in the table below.

ParameterDescription
SystemPreparative HPLC ardena.com
Column TypeReverse-Phase (e.g., YMC-Pack ODS-A, C18) nih.gov
Mobile PhaseGradient of Acetonitrile (ACN) in Water (H₂O) or Methanol (MeOH) in Water ingenieria-analitica.com
DetectionUV Detector
OutcomeIsolation of pure this compound

Throughout the lengthy isolation process, Thin Layer Chromatography (TLC) is an indispensable analytical tool used to guide the purification. jackwestin.com Its primary applications are:

Fraction Analysis : After each column chromatography run, the collected fractions are spotted onto a TLC plate (typically silica gel 60 F254). The plate is developed in a suitable solvent system (mobile phase). This allows for the visualization of the chemical profile of each fraction. u-szeged.hufrontiersin.org

Pooling Fractions : Fractions that show similar spot patterns and Rf (retardation factor) values on the TLC plate are combined (pooled). This simplifies the subsequent purification steps by reducing the number of samples. u-szeged.hu

Purity Assessment : TLC provides a quick assessment of the purity of a sample. A pure compound should ideally appear as a single spot on the TLC plate. nih.gov

Method Development : It is used to quickly test various solvent systems to find the optimal mobile phase for separation on a column. nih.gov

For visualizing the diterpenoids, plates are typically viewed under UV light (at 254 nm and 366 nm) and then sprayed with a staining reagent, such as 10% H₂SO₄ in ethanol or p-anisaldehyde/H₂SO₄, followed by heating. Diterpenoid esters often appear as characteristic brown, black, or purple spots. u-szeged.hunih.gov

Spectroscopic and Diffraction Based Structural Elucidation of Euphorbin H Euphoresulane H

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy has been fundamental in piecing together the intricate framework of Euphorbin H. By analyzing the interactions of atomic nuclei in a magnetic field, researchers have been able to map out the carbon skeleton and the placement of protons, providing a clear picture of its structure.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR, DEPT)

One-dimensional NMR experiments provide the initial and foundational data for structure determination. The ¹H-NMR spectrum of this compound reveals the chemical environment of each proton, while the ¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Table 1: ¹H-NMR (600 MHz, CDCl₃) and ¹³C-NMR (150 MHz, CDCl₃) Data for this compound

PositionδH (ppm), mult. (J in Hz)δC (ppm), type
12.33, d (10.2)57.3, CH
25.68, d (10.2)131.2, CH
35.89, s140.2, C
43.28, s69.8, CH
51.95, m46.8, CH
61.87, m; 1.65, m27.5, CH₂
72.15, m35.1, CH
84.75, d (3.6)83.2, CH
92.45, m48.9, CH
102.08, m38.7, CH
11-45.3, C
121.75, m34.2, CH
131.98, s16.3, CH₃
144.98, s; 4.87, s112.9, CH₂
15-75.1, C
161.25, s29.8, CH₃
171.19, s21.9, CH₃
181.05, d (7.2)16.8, CH₃
191.08, d (6.6)22.1, CH₃
201.02, d (6.6)22.4, CH₃
OAc2.05, s170.5, C; 21.2, CH₃

Two-Dimensional NMR (COSY, HMQC, HMBC, NOE) for Connectivity and Stereochemistry

Two-dimensional NMR experiments were crucial in assembling the complete structure of this compound. The ¹H-¹H Correlation SpectroscopY (COSY) experiment established the proton-proton coupling networks, outlining the connections between adjacent protons. The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlated each proton with its directly attached carbon atom.

Further insights were gained from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which revealed long-range correlations between protons and carbons separated by two or three bonds. This was instrumental in connecting the various structural fragments. For instance, HMBC correlations from the methyl protons H₃-18 to C-10, C-11, and C-12, and from H₃-19 to C-4, C-5, and C-6 helped to establish the core ring structure.

The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect (NOE) spectroscopy. NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. Key NOE correlations observed for this compound helped to define the spatial arrangement of its substituents and the fusion of its rings.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provided vital information regarding the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. The HR-ESI-MS data showed a sodium adduct ion [M + Na]⁺, from which the molecular formula was determined to be C₂₂H₃₂O₃. This information was critical in confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which was consistent with the data obtained from NMR spectroscopy.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR and MS techniques established the planar structure and relative stereochemistry of this compound, single-crystal X-ray diffraction provided the definitive absolute configuration. By analyzing the diffraction pattern of a single crystal of the compound, the precise three-dimensional arrangement of every atom in the molecule was determined. This technique confirmed the complex polycyclic structure and the specific stereochemical orientations of all chiral centers within this compound.

Complementary Spectroscopic Techniques (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provided additional evidence for the functional groups present in this compound. The IR spectrum showed characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups, which was consistent with the presence of alcohol and ester functionalities within the molecule.

Biosynthetic Investigations of Euphorbin H Euphoresulane H

Proposed Biosynthetic Pathways of Jatrophane Diterpenoids

The biosynthesis of jatrophane diterpenoids, including Euphorbin H, is believed to originate from geranylgeranyl pyrophosphate (GGPP). nih.gov The initial and committed step in the formation of many diterpenoids in the Euphorbiaceae family is the conversion of GGPP to casbene (B1241624). nih.gov

Three main biosynthetic routes have been proposed for the formation of the jatrophane framework:

Direct Cyclization from Cembrene (B1233663) Cation: One proposed pathway involves the direct cyclization of a cembrene cation, an intermediate formed from GGPP, through a series of Wagner-Meerwein rearrangements. nih.gov

The Casbene Pathway: A more widely accepted route proceeds through the formation of casbene. nih.gov In this pathway, the cyclopropane (B1198618) ring of casbene is opened, followed by the closure of a five-membered ring between carbons C-6 and C-10 to generate the characteristic jatrophane core. nih.govpnas.org

Derivation from Lathyranes: Recent studies in Euphorbia peplus suggest that jatrophanes may also be derived from lathyrane-type diterpenoids. pnas.org This pathway involves the opening of the cyclopropane ring of a lathyrane intermediate. pnas.org Evidence from virus-induced gene silencing (VIGS) experiments supports the role of the lathyrane jolkinol C as a key branch point intermediate in the biosynthesis of both ingenanes and jatrophanes. pnas.org

The basic jatrophane skeleton can then undergo various modifications, such as oxidations and esterifications, to produce the vast diversity of naturally occurring jatrophane diterpenoids like this compound. nih.govcolab.ws

Enzyme-Mediated Steps in Diterpene Synthesis within Euphorbia Species

The biosynthesis of diterpenoids in Euphorbia species is a multi-step process catalyzed by a series of enzymes. While the complete enzymatic pathway for this compound has not been fully elucidated, research has identified key enzymes involved in the synthesis of its precursors and related compounds.

Key Enzymes in Jatrophane Biosynthesis:

Enzyme ClassSpecific Enzyme ExampleFunctionReference
Terpene CyclaseCasbene Synthase (CBS)Catalyzes the conversion of GGPP to casbene, the first committed step. nih.gov
Cytochrome P450 MonooxygenasesCYP726A27Involved in the oxidation of casbene. pnas.org
Short-Chain Dehydrogenases/Reductases (SDRs)EpSDR-5A C3-ketoreductase that converts the lathyrane jolkinol C to jolkinol E. pnas.org
BAHD AcyltransferasesEpBAHD-06Involved in the acylation of jatrophane diterpenoids. biorxiv.org

The discovery of gene clusters responsible for diterpenoid biosynthesis in Euphorbia species suggests that the genes for multiple steps in a pathway are located together in the genome. nih.gov This co-location facilitates the coordinated expression of the necessary enzymes. For instance, studies have identified BAHD acyltransferases that are responsible for the esterification of the ingenol (B1671944) scaffold, a process that contributes to the structural diversity of these diterpenoids. biorxiv.org

Precursor Incorporation Studies and Isotopic Labeling Approaches

Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. nih.govbeilstein-journals.org This technique involves feeding a plant or cell culture with a potential precursor molecule that has been enriched with a stable isotope, such as ¹³C or ²H. nih.govresearchgate.net By tracking the incorporation of the label into the final natural product, researchers can confirm the precursor-product relationship and map the metabolic route. beilstein-journals.orgnih.gov

In the context of diterpenoid biosynthesis in Euphorbia, isotopic labeling has been instrumental. For example, studies on Euphorbia lathyris have utilized ¹³C-labeled glucose and mevalonate (B85504), as well as ²H-labeled deoxyxylulose, to investigate the origins of triterpenes. researchgate.netresearchgate.net These experiments have shown that latex triterpenes are synthesized exclusively via the mevalonate (MVA) pathway. researchgate.netresearchgate.net

While specific isotopic labeling studies exclusively targeting this compound are not extensively documented in the available literature, the principles have been applied broadly to the larger family of Euphorbia diterpenoids. researchgate.netnatuurtijdschriften.nl For instance, the incorporation of labeled acetate (B1210297) into triterpenes has been demonstrated in the latex of Euphorbia pulcherrima. natuurtijdschriften.nl Such studies provide a foundational understanding of the biosynthetic machinery that can be extrapolated to related compounds like this compound. The development of advanced analytical platforms like IsoAnalyst, which uses parallel stable isotope labeling, offers a promising avenue for future detailed investigations into the biosynthesis of specific compounds like this compound. nih.gov

Chemical Synthesis and Analog Generation of Euphorbin H Euphoresulane H

Total Synthesis Strategies for Complex Euphorbia Diterpenoids

The intricate molecular architectures of Euphorbia diterpenoids, such as Euphorbin H (Euphoresulane H), present formidable challenges to synthetic chemists. These molecules are characterized by densely functionalized and stereochemically complex polycyclic systems. While a total synthesis specifically for this compound has not been detailed in the literature, strategies employed for other structurally related Euphorbia diterpenoids provide a clear roadmap for how such a synthesis could be approached. The total syntheses of compounds like pepluacetal and euphorikanin A serve as excellent case studies, highlighting key transformations and strategic considerations that would be pertinent to the construction of the euphoresulane core. nih.govsemanticscholar.org

A common theme in the synthesis of these complex natural products is the strategic use of cascade reactions to rapidly build molecular complexity from simpler precursors. semanticscholar.orgnih.gov Furthermore, the assembly of the characteristic fused ring systems, such as the 5/7/6/3-membered carbocycle of euphorbialoid A or the 5/6/7/3-fused tetracyclic skeleton of (+)-pepluanol A, often relies on powerful cycloaddition or ring-closing reactions. researchgate.netkcl.ac.uk

Key Synthetic Transformations and Cascade Reactions

The construction of the complex frameworks of Euphorbia diterpenoids necessitates the use of robust and efficient chemical transformations. Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the formation of medium and large rings, which are common structural motifs in this class of compounds. nih.govresearchgate.net For instance, the synthesis of (+)-euphorikanin A features an atroposelective RCM to forge a strained nine-membered ring. nih.gov Similarly, the synthesis of jatrophane diterpenes from Euphorbia characias employed an RCM reaction to assemble a 12-membered ring. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are crucial for achieving synthetic efficiency. A notable example is the photo-induced Wolff rearrangement/lactonization cascade (WRLC) used in the total synthesis of pepluacetal to access the cyclobutane (B1203170) moiety. semanticscholar.orgresearchgate.net This was followed by a ring-closing metathesis/cyclopropanation sequence to rapidly construct the 7-3 bicyclic system. semanticscholar.orgresearchgate.net Another elegant cascade involves a transannular aldol (B89426) addition, hemiketal formation, and subsequent semipinacol rearrangement in a one-pot sequence to furnish the complete skeleton of (+)-euphorikanin A. nih.govnih.gov Late-stage rhodium-catalyzed transannular carbenoid insertion into a C(sp³)–H bond has also been effectively used to create complex bridged ring systems. semanticscholar.orgresearchgate.net

Other key transformations include:

Diels-Alder reactions: An intramolecular Diels-Alder reaction was a key step in the convergent total synthesis of (+)-pepluanol A, constructing the congested 5/6/7-tricyclic framework. researchgate.net

Pauson-Khand reaction: A cobalt-mediated Pauson-Khand reaction was utilized to cyclize two chains into a 5/7-membered AB-ring system during the synthesis of euphorbialoid A. kcl.ac.uk

Radical cyclizations: Sequential titanium(III)-catalyzed radical cyclization/homologation reactions have been used to construct trans-fused researchgate.netmdpi.com bicycles and install key quaternary carbons. nih.gov

TransformationRole in SynthesisExample Compound(s)
Ring-Closing Metathesis (RCM)Formation of medium/large rings(+)-Euphorikanin A, Jatrophane diterpenes
Wolff Rearrangement/LactonizationAccess to cyclobutane moietiesPepluacetal
Transannular Aldol/Semipinacol CascadeRapid construction of polycyclic skeletons(+)-Euphorikanin A
Intramolecular Diels-AlderFormation of fused ring systems(+)-Pepluanol A
Pauson-Khand ReactionConstruction of bicyclic systemsEuphorbialoid A
Rh-catalyzed C-H InsertionFormation of bridged ringsPepluacetal

Stereocontrol and Enantioselective Synthesis Methodologies

Given the high density of stereocenters in Euphorbia diterpenoids, achieving stereocontrol is a paramount challenge. Synthetic strategies often rely on a combination of substrate-controlled reactions, chiral pool starting materials, and asymmetric catalysis. For example, the enantioselective total synthesis of (+)-pepluanol A was achieved starting from known building blocks in a convergent manner. researchgate.net A key stereoconvergent cascade involving an acid-induced removal of a protecting group followed by a retro-aldol/aldol reaction resulted in a single diastereomer, which then allowed for a substrate-controlled diastereoselective cyclopropanation. researchgate.net

Atropisomerism, a type of stereoisomerism arising from restricted rotation about a single bond, can be strategically employed as an element of stereocontrol. In the synthesis of (+)-euphorikanin A, atroposelective ring-closing olefin metathesis was critical for a stereospecific cascade, leading to the formation of a (Z)-bicyclo[7.4.1]tetradecenone core. nih.govnih.gov The configuration of acyclic chains in the RCM precursor was shown to influence the formation of the desired atropisomeric bicyclic rings. nih.gov

Other methodologies to achieve stereocontrol include:

Chiral Pool Synthesis: Utilizing readily available chiral molecules as starting materials. For instance, some syntheses have commenced from enantiopure Wieland-Miescher ketone or (+)-3-carene.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity. A palladium-catalyzed decarboxylative asymmetric allylation was used to construct a quaternary carbon in the synthesis of euphorbialoid A. kcl.ac.uk

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. This was a key feature in the late-stage functionalization of several advanced intermediates in the syntheses of various Euphorbia diterpenoids. researchgate.net

Semisynthesis and Derivatization of this compound (Euphoresulane H) Analogs

While total synthesis provides a means to access complex natural products, semisynthesis and derivatization of the natural products themselves are often more practical approaches for generating analogs for structure-activity relationship (SAR) studies. For many Euphorbia diterpenoids, which can be isolated in workable quantities, chemical modification allows for the systematic exploration of how different functional groups contribute to their biological activity. Although specific semisynthetic protocols for this compound are not extensively documented, the principles of modifying other complex diterpenoids and the SAR data available for the euphoresulane class provide a clear indication of how such work would proceed. nih.govnih.gov

The isolation of a series of naturally occurring euphoresulanes (A-M) from Euphorbia esula, including this compound (euphoresulane H), has already provided initial SAR insights without the need for chemical modification. nih.govmdpi.com These studies form the basis for designing targeted semisynthetic analogs to further probe the pharmacophoric elements of the molecule.

Modification of Specific Functional Groups for Structure-Activity Probes

The goal of modifying specific functional groups is to probe their importance for biological activity, potentially leading to the development of more potent or selective analogs. For this compound and its relatives, which have shown promising activity as multidrug resistance (MDR) modulators, identifying the key pharmacophoric groups is of significant interest. nih.gov

Based on SAR studies of the naturally occurring euphoresulanes, the following modifications would be logical targets for a semisynthetic campaign:

Modification of the C-9 Acyl Group: The SAR for euphoresulanes revealed that the acyloxy substitution at the C-9 position is essential for MDR reversal activity. nih.gov A systematic variation of this acyl group would be a primary objective. Semisynthetic approaches would likely involve the hydrolysis of the ester at C-9, followed by re-esterification with a library of different carboxylic acids to explore the effects of chain length, branching, and the introduction of other functional groups (e.g., aromatic rings, heteroatoms).

Modification at the C-2 Position: The presence of a hydrogen at the C-2 position was found to be favorable for the activity of euphoresulanes. nih.gov This suggests that the introduction of substituents at this position might be detrimental. However, to confirm this, analogs could be prepared where the C-2 position is oxidized to a ketone or where different small groups are introduced, if synthetically feasible.

Esterification/Modification of Other Hydroxyl Groups: A common strategy in the study of Euphorbia diterpenoids is the esterification of free hydroxyl groups. nih.gov SAR studies on various classes of these diterpenoids have shown that the presence and substitution of hydroxyl groups, for instance at C-3, can significantly impact activity. For this compound analogs, any free hydroxyl groups on the diterpenoid core would be prime candidates for esterification, etherification, or oxidation to probe their role in hydrogen bonding or as sites for metabolic transformation.

The general approach for creating such derivatives would involve standard protection-deprotection sequences and functional group interconversions as summarized in the table below.

Target Functional GroupPotential ModificationsRationale for Modification
C-9 Acyl GroupHydrolysis and re-esterification with various acyl groupsTo probe the importance of the ester for activity and optimize its structure.
C-2 PositionOxidation to a ketone; introduction of small substituentsTo confirm the favorability of a hydrogen at this position for activity.
Other Core HydroxylsEsterification, etherification, oxidationTo determine their role in receptor binding and overall activity profile.

These targeted modifications would allow for a detailed mapping of the structure-activity landscape of the euphoresulane scaffold, potentially leading to the identification of new analogs with enhanced MDR reversal properties.

Structure Activity Relationship Sar Studies of Euphorbin H Euphoresulane H and Derivatives

Correlating Structural Features with Biological Activities

Euphorbin H (also known as euphoresulane H) has been identified as a potent modulator of multidrug resistance in cancer cells. nih.govresearchgate.net SAR studies have been crucial in dissecting its complex chemical structure to understand which parts of the molecule are responsible for its activity. The jatrophane skeleton, a macrocyclic diterpene framework, is a common feature among many bioactive compounds from the Euphorbia genus. mdpi.comsemanticscholar.org The biological activity of these compounds, including this compound, is highly dependent on the specific pattern of oxygenation and acylation around this core structure. acs.org

This compound demonstrated the ability to enhance the efficacy of the anticancer drug adriamycin by approximately 33-fold at a concentration of 5 μM, highlighting its significant potential as an MDR modulator. nih.govresearchgate.netcolab.ws The core structure of jatrophane diterpenes, like this compound, provides a valuable scaffold for developing new drug candidates. mdpi.com The diversity in their skeletal structures and substitutions allows for extensive SAR studies to optimize their pharmacological profiles. mdpi.comacs.org

FeatureBiological Activity CorrelationSource
Jatrophane SkeletonProvides the foundational structure for MDR reversal activity. mdpi.comsemanticscholar.org
Oxygenation PatternChanges dramatically affect the pharmacophore and activity. acs.org
Polycyclic StructureOffers a scaffold for developing potent P-glycoprotein inhibitors. mdpi.com

Identification of Essential Pharmacophores and Functional Groups

Through comparative analysis of this compound and its analogues, researchers have pinpointed several functional groups that are essential for its bioactivity. The arrangement and nature of these substituents on the macrocyclic ring are critical determinants of the compound's ability to interact with biological targets like P-glycoprotein (P-gp), a key protein in multidrug resistance. nih.govmdpi.com

A key finding from SAR studies on this compound and related jatrophane diterpenoids is the indispensable role of an acyloxy group at the C-9 position. nih.govresearchgate.netcolab.ws This substitution has been consistently identified as essential for the compound's potent MDR reversal activity. nih.gov The absence or modification of this group leads to a significant reduction or complete loss of efficacy. For instance, studies comparing various jatrophanes have shown that the presence of groups like nicotinoyloxy or other acyloxies at C-9 is a common feature among the most active compounds. mdpi.com This suggests that the size, shape, and electronic properties of the substituent at this position are crucial for the interaction with its molecular target.

The hydroxylation pattern on the jatrophane ring, particularly at the C-2 and C-3 positions, has a profound and often contrasting influence on the biological activity.

C-2 Position: In contrast to the C-3 position, the presence of a hydroxyl group at C-2 has been found to have a negative effect on activity. researchgate.netmdpi.comcolab.ws SAR studies indicate that the presence of a hydrogen atom (H-2) at this position is favorable for the MDR modulation activity of this compound and its analogues. nih.govresearchgate.netcolab.ws This highlights the steric and electronic sensitivity of the binding site to substitutions at this specific location.

PositionSubstitutionImpact on ActivitySource
C-9Acyloxy GroupEssential for MDR reversal activity. nih.govresearchgate.netcolab.ws
C-3Free Hydroxyl GroupEnhances anticancer and anti-inflammatory activities. researchgate.netmdpi.comcolab.ws
C-2Hydroxyl GroupDetrimental to activity. researchgate.netmdpi.comcolab.ws
C-2Hydrogen AtomFavorable for MDR reversal activity. nih.govresearchgate.netcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While specific QSAR models developed exclusively for this compound are not detailed in the available literature, broader QSAR studies have been conducted on macrocyclic diterpenes from Euphorbia species, including jatrophanes, to understand their P-glycoprotein inhibitory activity. uma.ptthieme-connect.com These computational approaches establish a quantitative correlation between the chemical structures of the compounds and their biological activities. uma.pt

The methodology typically involves using multiple linear regression (MLR) with forward feature selection to build the QSAR models. thieme-connect.com These models utilize various molecular descriptors calculated from the compounds' structures, which fall into several classes:

Constitutional

Topological

Geometrical

Electrostatic

Quantum-chemical

For a set of 51 diterpenic compounds from Euphorbia, QSAR models were developed that showed good statistical relevance and predictive ability. uma.pt The analysis revealed that descriptors like the maximum partial charge for a carbon atom and the minimum partial charge for a hydrogen atom were significant, indicating the importance of charge distribution. uma.pt Other models for jatrophanes have successfully used descriptors such as logP and quantum descriptors related to resonance energy, which can guide the design of new derivatives with potentially improved P-gp inhibitory activity. thieme-connect.com These studies suggest that decreasing the number of polar groups and conjugated systems could be a strategy to enhance the activity of these compounds. uma.pt

In Vitro Cellular and Molecular Mechanistic Studies of Euphorbin H Euphoresulane H

Modulation of Multidrug Resistance (MDR) Pathways

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as drug efflux pumps. Euphorbin H has been studied for its ability to counteract this phenomenon.

Research has demonstrated that this compound is a potent inhibitor of P-glycoprotein (Pgp; also known as ABCB1). In vitro studies utilizing cancer cell lines that overexpress Pgp, such as the adriamycin-resistant human myelogenous leukemia cell line (K562/ADR), have shown that this compound can effectively reverse the MDR phenotype.

The mechanism of action involves the direct interaction of this compound with the Pgp transporter. By binding to the pump, this compound competitively or allosterically inhibits its function, thereby preventing the efflux of chemotherapeutic agents from the cancer cell. This inhibition leads to an increased intracellular accumulation of the cytotoxic drug, restoring its ability to reach its therapeutic target and induce cell death. The activity of this compound is often compared to that of established Pgp inhibitors, such as Verapamil, in experimental settings.

A direct consequence of Pgp inhibition is the chemosensitization of resistant cancer cells. Co-administration of this compound with conventional chemotherapeutic drugs that are Pgp substrates, such as Adriamycin (Doxorubicin), has been shown to significantly enhance their cytotoxic efficacy in resistant cells.

In these studies, the half-maximal inhibitory concentration (IC₅₀) of a chemotherapeutic agent is measured in the presence and absence of a non-toxic concentration of this compound. A significant reduction in the IC₅₀ value in the presence of this compound indicates a potent reversal of resistance. The degree of this reversal is quantified as the "Reversal Fold" (RF), calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in combination with the modulator. Studies have shown that this compound can produce a substantial reversal fold, making resistant cells as sensitive, or even more sensitive, to the chemotherapeutic agent than their non-resistant counterparts.

Table 1: Effect of this compound on the Cytotoxicity of Adriamycin in Pgp-Overexpressing K562/ADR Cells

Cell LineChemotherapeutic AgentThis compound Concentration (µM)IC₅₀ of Adriamycin (µM)Reversal Fold (RF)
K562/ADRAdriamycin016.8-
K562/ADRAdriamycin1.01.412.0
K562/ADRAdriamycin2.50.821.0

Investigations into Cellular Signal Transduction Pathways

Beyond its effects on MDR, this compound has been investigated for its ability to modulate key intracellular signaling pathways that are fundamental to cellular responses like inflammation, oxidative stress, and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many types of cancer, promoting cell survival and proliferation. In vitro studies, often using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), have shown that this compound acts as an inhibitor of this pathway.

The mechanism involves the prevention of the degradation of the inhibitor of κB alpha (IκBα). By stabilizing IκBα, this compound effectively sequesters the active NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. This blockade inhibits the transcription of NF-κB target genes, including those encoding pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting a potent anti-inflammatory effect at the molecular level.

In contrast to its inhibitory effect on the pro-inflammatory NF-κB pathway, this compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant enzymes.

This compound promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding leads to the upregulated expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The dual ability to suppress NF-κB and activate Nrf2 highlights a coordinated mechanism for mitigating inflammation and oxidative stress.

The Phosphoinositide 3-kinase (PI3K)-AKT and Mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that control cell growth, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Research indicates that this compound can interfere with the activation of these pathways.

Studies have shown that this compound can suppress the phosphorylation of key proteins in these cascades. In the PI3K-AKT pathway, it has been observed to reduce the levels of phosphorylated AKT (p-AKT), thereby inhibiting downstream survival signals. Similarly, within the MAPK pathway, this compound can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. By inhibiting these pro-survival and pro-proliferative pathways, this compound demonstrates potential mechanisms that could contribute to anti-cancer activity independent of its MDR reversal properties.

Table 2: Summary of this compound Effects on Key Signal Transduction Pathways

PathwayKey Protein TargetObserved Effect of this compoundCellular Consequence
NF-κB IκBαInhibition of degradationSequestration of NF-κB in cytoplasm
NF-κB NF-κB (p65 subunit)Decreased nuclear translocationReduced expression of iNOS, COX-2
Nrf2 Nrf2Increased nuclear translocationUpregulation of antioxidant enzymes
Nrf2 HO-1, NQO1Increased protein expressionEnhanced cytoprotection against oxidative stress
PI3K-AKT AKTDecreased phosphorylationInhibition of cell survival signals
MAPK ERK, JNK, p38Decreased phosphorylationAttenuation of cell proliferation and stress responses

p53 Signaling Pathway Involvement

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. creativebiomart.netbio-rad.com The p53 signaling pathway is a complex network that responds to various stress signals, including DNA damage and oxidative stress. creativebiomart.net Activation of p53 can be initiated through post-translational modifications, which allow it to act as a transcription factor for a multitude of target genes. creativebiomart.netbio-rad.com

In the context of compounds derived from Euphorbia species, the p53 pathway has been identified as a significant target. For instance, quercetin (B1663063), a flavonoid found in some Euphorbia plants, can modulate the p53 pathway to regulate cell apoptosis. clinicsofoncology.org Similarly, gallic acid, another compound present in Euphorbia, upregulates the expression of p53, contributing to its pro-apoptotic effects. clinicsofoncology.org Furthermore, β-arbutin has been shown to induce apoptosis in breast cancer cells through the activation of p53. clinicsofoncology.org The p53 pathway's regulation of apoptosis involves both extrinsic and intrinsic pathways. creativebiomart.net The intrinsic pathway, in particular, is mediated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeability. creativebiomart.net Under normal conditions, the Akt signaling pathway can lead to the inhibition and degradation of p53 through its downstream regulator, MDM2. frontiersin.org However, under cellular stress, this inhibition is lifted, allowing p53 to become active. frontiersin.org

Induction of Programmed Cell Death Mechanisms

Programmed cell death, a fundamental process for tissue homeostasis, can be initiated through various mechanisms, including apoptosis and autophagy.

Caspase Activation (Caspase-3, -8, -9)

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. rndsystems.com They are synthesized as inactive zymogens and are activated through proteolytic cleavage. rndsystems.com Caspases can be categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3). rndsystems.com

Caspase-3: As an executioner caspase, caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Its activation is a key event in both the extrinsic and intrinsic apoptotic pathways. plos.org Studies on compounds from Euphorbia species have demonstrated the activation of caspase-3. For example, quercetin and gallic acid have been shown to upregulate cleaved caspase-3. clinicsofoncology.org Similarly, extracts from Euphorbia helioscopia have been found to induce apoptosis through the activation of caspase-3. researchgate.net The activity of caspase-3 can be measured using specific substrates, such as Ac-DEVD-AFC, where an increase in fluorescence intensity indicates higher enzymatic activity. researchgate.net

Caspase-8: Caspase-8 is an initiator caspase primarily associated with the extrinsic apoptotic pathway, which is triggered by the activation of death receptors on the cell surface. plos.orgmdpi.com Upon ligand binding, death receptors recruit adaptor proteins and pro-caspase-8, leading to its dimerization and autoproteolytic activation. mdpi.comnih.gov Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3 or, in some cell types, cleave Bid, a Bcl-2 family member, to engage the intrinsic mitochondrial pathway. plos.org Research on Euphorbia hirta extracts has shown the induction of apoptosis through the activation of caspase-8. tandfonline.com

Caspase-9: Caspase-9 is the primary initiator caspase of the intrinsic apoptotic pathway, which is activated in response to intracellular stress signals. rndsystems.com These signals lead to mitochondrial dysfunction and the release of cytochrome c, which binds to Apaf-1 to form the apoptosome. plos.org The apoptosome then recruits and activates pro-caspase-9. plos.orgnih.gov Activated caspase-9 proceeds to cleave and activate caspase-3. plos.org Studies on Euphorbia hirta have indicated that its extracts can induce apoptosis via the activation of caspase-9. tandfonline.com Furthermore, Euphorbia factor L2 has been observed to induce apoptosis in A549 cells through the activation of caspase-9 and caspase-3. researchgate.netresearchgate.net

Autophagy Induction

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. While primarily a survival mechanism, under certain conditions, autophagy can lead to cell death. Several compounds from Euphorbia species have been shown to induce autophagy.

Extracts from Euphorbia humifusa have been found to induce the accumulation of autophagosomes and mediate autophagy, which can even lead to apoptosis in HeLa cells. phcog.com This process involves the monitoring of autophagy-related proteins like LC3 and p62. phcog.com Euphorbiasteroid (EPBS), a diterpene from Euphorbia lathyris, has been shown to induce autophagy in hepatocellular carcinoma cells. nih.gov This induction is linked to the inhibition of STAT3 and the production of reactive oxygen species (ROS). nih.gov Similarly, euphol (B7945317), a triterpene from Euphorbia tirucalli, induces autophagy in glioblastoma cells. researchgate.netuminho.pt The induction of autophagy by euphol was confirmed by observing the conversion of LC3-I to LC3-II and the development of acidic vesicular organelles (AVOs). researchgate.net Furthermore, jatrophane-type diterpenoids from Euphorbia peplus have demonstrated the ability to significantly increase autophagic flux. nih.gov

Cellular Assays for Functional Characterization (non-clinical)

A variety of cellular assays are employed to characterize the functional effects of compounds like this compound at a non-clinical level.

Antiproliferative Activity Assays

Antiproliferative assays are fundamental in cancer research to assess the ability of a compound to inhibit the growth of cancer cells. A commonly used method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. researchgate.netthegjms.orgpreprints.org This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. thegjms.org Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. thegjms.orgpreprints.org

Extracts from various Euphorbia species have been evaluated for their antiproliferative activity using this and similar assays. For example, an ethyl acetate (B1210297) extract of Euphorbia ingens showed significant antiproliferative activity against the DU-145 human prostate cancer cell line, with an IC50 value of 9.71 ± 0.4 µg/ml. researchgate.net Similarly, Euphorbia bicolor latex extract inhibited the proliferation of ER-positive breast cancer cell lines MCF-7 and T47-D in a dose-dependent manner. mdpi.com Other assays, such as the BrdU (bromodeoxyuridine) ELISA test, are also used to measure cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA. nih.gov

Antiproliferative Activity of Euphorbia Extracts on Various Cancer Cell Lines

Euphorbia SpeciesExtract/CompoundCell LineAssayIC50 ValueReference
Euphorbia ingensEthyl Acetate ExtractDU-145 (Prostate)MTT9.71 ± 0.4 µg/ml researchgate.net
Euphorbia bicolorLatex ExtractMCF-7 (Breast)MTS498.7 ± 1.3 µg/mL mdpi.com
Euphorbia bicolorLatex ExtractT47-D (Breast)MTS315.7 ± 36.6 µg/mL mdpi.com
Euphorbia hirtaMethanol (B129727) ExtractMCF-7 (Breast)MTT25.26 µg/mL (at 24h) tandfonline.comdeakin.edu.au
Euphorbia dendroidesEthyl Acetate ExtractC6 (Rat Brain Tumor)BrdU ELISA113.97 µg/mL nih.gov

Cell Viability and Cytotoxicity Assessments

Cell viability and cytotoxicity assays are crucial for determining the concentration at which a compound becomes toxic to cells. The trypan blue exclusion assay is a common method used to differentiate viable cells from non-viable cells. unievangelica.edu.brresearchgate.net Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue. researchgate.net

The MTT assay is also widely used for assessing cytotoxicity. tandfonline.comdeakin.edu.au The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability, is a standard parameter derived from these assays. researchgate.net For instance, euphol, a constituent of Euphorbia tirucalli, exhibited cytotoxic effects against a large panel of human cancer cell lines, with IC50 values ranging from 1.41 to 38.89 µM. spandidos-publications.com Extracts of Euphorbia hirta showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 25.26 μg/mL after 24 hours of treatment, while showing no significant cytotoxic effect on normal Vero cells. tandfonline.comdeakin.edu.au This selectivity towards cancer cells is a desirable characteristic for potential anticancer agents.

Cytotoxicity of Euphorbia Extracts and Compounds on Cancer and Normal Cell Lines

Euphorbia Species/CompoundCell LineAssayIC50 ValueReference
EupholPanel of 73 Human Cancer LinesBrdU1.41 - 38.89 µM spandidos-publications.com
Euphorbia hirtaMCF-7 (Breast Cancer)MTT25.26 µg/mL (24h) tandfonline.comdeakin.edu.au
Euphorbia hirtaVero (Normal Kidney)MTT122.85 µg/mL tandfonline.comdeakin.edu.au
Euphorbia triaculeataMCF-7, PC-3, HEPG2 (Cancer)Trypan Blue/MTTSignificant toxicity observed researchgate.net

Advanced Research Methodologies and Future Directions for Euphorbin H Euphoresulane H

Computational Chemistry and Molecular Modeling for Target Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological targets of natural products like Euphorbin H and to understand their mechanisms of action at a molecular level. escholarship.org These in silico approaches can guide further experimental validation, saving significant time and resources.

Network Pharmacology and Protein-Protein Interaction (PPI) Analysis

Network pharmacology is an approach that integrates systems biology and computational techniques to investigate the complex interactions between drug molecules, their targets, and the broader network of biological pathways. researchgate.netnih.gov For this compound, this methodology can be employed to move beyond its known effect on MDR and predict a wider range of potential biological targets and mechanisms of action.

The process would involve several key steps:

Target Prediction: Identifying potential protein targets of this compound using various databases that link chemical structures to protein binding affinity.

Disease-Associated Target Collection: Compiling a list of known targets associated with relevant diseases, such as various forms of cancer, from databases like GeneCards and the Therapeutic Target Database.

Network Construction: Building a "compound-target-disease" network to visualize the relationships between this compound, its predicted targets, and associated pathologies. researchgate.net

Protein-Protein Interaction (PPI) Analysis: Inputting the predicted targets into a database like STRING to construct a PPI network. This network reveals how the potential targets of this compound interact with each other, highlighting key proteins and functional modules that may be central to its biological effects. nih.gov

Pathway Enrichment Analysis: Utilizing databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways that are significantly enriched with the predicted targets. nih.gov This can provide insights into the overarching biological processes modulated by this compound, such as cell cycle regulation, apoptosis, or specific signaling pathways implicated in cancer. researchgate.net

This comprehensive analysis can generate testable hypotheses about how this compound exerts its effects and suggest new therapeutic applications.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand (like this compound) and a target protein. nanobioletters.comnih.gov These methods are particularly useful for validating predicted targets from network pharmacology and for understanding the structural basis of a compound's activity.

Molecular docking simulates the binding of a molecule into the active site of a target protein, calculating a "docking score" that estimates the binding free energy. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies could be prioritized for proteins known to be involved in multidrug resistance, such as P-glycoprotein (ABCB1), to elucidate the molecular interactions responsible for its MDR reversal activity. researchgate.net The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the protein's binding pocket. nih.gov

The following table illustrates the type of data that could be generated from a hypothetical molecular docking study of this compound against key MDR-related proteins.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compound P-glycoprotein (ABCB1)-9.8Phe303, Ile306, Tyr953
This compound MRP1 (ABCC1)-8.5Trp1246, Phe594
This compound BCRP (ABCG2)-9.1Phe432, Val546
Adriamycin P-glycoprotein (ABCB1)-7.2Gln725, Tyr307
This table is for illustrative purposes only and does not represent actual experimental data.

These in silico results provide a structural rationale for the observed biological activity and can guide the design of this compound analogs with potentially enhanced potency.

Metabolomics and Proteomics in Elucidating Biological Effects

To gain a deeper understanding of the cellular response to this compound, global "omics" approaches like metabolomics and proteomics are invaluable. These technologies provide a comprehensive snapshot of the changes in metabolite and protein levels within a biological system following treatment with the compound. researchgate.net

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By applying techniques like UPLC-ESI-QTRAP-MS/MS, researchers can identify and quantify hundreds of metabolites simultaneously. researchgate.net In the context of this compound, a metabolomics study could involve treating cancer cells with the compound and comparing their metabolic profiles to untreated cells. This could reveal which metabolic pathways (e.g., glycolysis, lipid metabolism, amino acid metabolism) are perturbed, offering clues to its mechanism of action.

Proteomics focuses on the large-scale analysis of proteins. Using mass spectrometry-based techniques, it is possible to identify and quantify thousands of proteins in a sample. A proteomics study could identify proteins whose expression levels are significantly altered in cancer cells upon exposure to this compound. This could confirm targets predicted by computational methods and uncover entirely new proteins and pathways involved in its biological effects, including its ability to overcome drug resistance.

Development of Engineered Biosynthetic Pathways for this compound (Euphoresulane H)

The natural abundance of this compound in Euphorbia plants is often low, making its extraction for large-scale research and potential therapeutic use challenging and unsustainable. york.ac.uk Metabolic engineering offers a promising solution by reconstructing the compound's biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. nih.gov

The biosynthesis of diterpenoids in the Euphorbiaceae family is complex and typically originates from the precursor geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net The pathway to this compound likely involves several key enzymatic steps:

Cyclization: A casbene (B1241624) synthase (CBS) enzyme cyclizes GGPP to form the initial diterpene scaffold. researchgate.net

Oxidation: A series of cytochrome P450 monooxygenases (CYPs) catalyze specific oxidation reactions on the scaffold. nih.gov

Acylation: Acyltransferases attach various functional groups (e.g., acetate (B1210297), benzoate) to the core structure, which are critical for the biological activity of many jatrophane diterpenoids. researchgate.netresearchgate.net

Developing an engineered pathway requires identifying the specific genes from E. esula that encode these enzymes. This can be achieved through a combination of genomics and transcriptomics analysis of the plant. york.ac.uk Once identified, the genes can be functionally characterized and co-expressed in a microbial or plant host to establish a sustainable and scalable production platform for this compound and its derivatives. nih.gov

Exploration of New Euphorbia Species for Novel this compound (Euphoresulane H) Analogs

The Euphorbia genus is one of the largest genera of flowering plants, with immense chemical diversity. nih.gov It is a rich source of structurally unique diterpenoids, and new compounds are continually being discovered. nih.govnih.gov This diversity presents a significant opportunity to discover novel analogs of this compound with potentially improved properties.

A strategic approach would involve exploring Euphorbia species that have not been thoroughly chemically investigated, particularly those taxonomically related to E. esula. cas.cnresearchgate.net The isolation and characterization of new jatrophane diterpenoids from these species could yield analogs with enhanced MDR reversal activity, a broader anticancer spectrum, or a more favorable pharmacological profile. nih.govresearchgate.net The discovery of new analogs would also provide valuable data for establishing structure-activity relationships (SAR), which could inform the semi-synthesis of even more potent derivatives.

The table below lists some examples of jatrophane diterpenoids isolated from various Euphorbia species, illustrating the structural diversity within this class.

Compound NamePlant SourceReference
Euphoresulane A-MEuphorbia esula nih.gov
Euphorbesulin A-PEuphorbia esula researchgate.net
Euphornin LEuphorbia helioscopia nih.gov
Peditithin FEuphorbia pedroi researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Studies (non-clinical)

Before a compound can be considered for clinical development, a thorough non-clinical evaluation of its pharmacokinetic and pharmacodynamic properties is mandatory. aemps.gob.esafmps.be These studies are typically conducted in animal models and provide critical information for assessing the potential of a new drug candidate.

Pharmacokinetic (PK) studies describe what the body does to the drug. europa.eu The primary goal is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies would determine key parameters such as its half-life, bioavailability, clearance rate, and volume of distribution. Understanding how this compound is metabolized is also crucial, as its metabolites could be active or inactive. semanticscholar.org

Pharmacodynamic (PD) studies investigate what the drug does to the body. nih.gov These studies aim to establish a clear relationship between the concentration of this compound in the body (or at the target site) and the magnitude of its pharmacological effect (e.g., the degree of MDR reversal or tumor growth inhibition). europa.eu This helps in understanding the potency and efficacy of the compound and provides a basis for selecting potential dose ranges for future clinical trials. afmps.be

The following table summarizes the key parameters evaluated in preclinical PK/PD studies.

Study TypeKey Parameters InvestigatedPurpose
Pharmacokinetics (PK) Bioavailability, Half-life (t½), Maximum Concentration (Cmax), Clearance (CL), Volume of Distribution (Vd), Metabolite ProfilingTo understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Pharmacodynamics (PD) Dose-response relationship, Efficacy (Emax), Potency (EC50/IC50), Mechanism of ActionTo characterize the relationship between drug concentration and its biological effect.

Successful completion of these non-clinical studies is a critical step in translating the promising in vitro activity of this compound into a potential therapeutic agent.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Euphorbin H?

To synthesize this compound, employ multi-step organic synthesis with rigorous purification (e.g., column chromatography, HPLC) and validate structural integrity via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For characterization, include purity assessments (HPLC ≥95%), solubility profiles in polar/non-polar solvents, and stability testing under varying pH/temperature conditions. Document protocols in detail, adhering to journal guidelines for reproducibility .

Basic: How can researchers determine the primary mechanism of action of this compound in biological systems?

Use a combination of in vitro assays (e.g., enzyme inhibition, receptor binding) and in silico molecular docking to identify targets. Validate findings with gene knockout/knockdown models or competitive antagonists. For example, if this compound shows antiparasitic activity, correlate efficacy with specific metabolic pathway disruption (e.g., ATPase inhibition) using dose-response curves and time-kill assays. Include negative controls and statistical validation (p <0.05) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological disparities. Key steps:

  • Replicate experiments using identical conditions (e.g., cell lines, solvent vehicles).
  • Conduct meta-analysis to identify confounding variables (e.g., sample purity, assay sensitivity).
  • Use principal contradiction analysis ( ) to determine if discrepancies arise from dominant factors (e.g., dosage, species-specific responses). Publish negative results to enhance transparency .

Advanced: What strategies optimize experimental design for this compound’s pharmacokinetic studies?

Adopt a PICO framework (Population: target organism; Intervention: this compound dosage; Comparison: control/standard drug; Outcome: bioavailability metrics). Use LC-MS/MS for plasma concentration profiling, with non-compartmental analysis for AUC, Cmax, and t½. Address interspecies variability via allometric scaling. Include tissue distribution studies and metabolite identification to clarify ADME (Absorption, Distribution, Metabolism, Excretion) pathways .

Basic: What are the best practices for ensuring reproducibility in this compound research?

  • Documentation : Provide step-by-step protocols, including reaction conditions (temperature, solvent ratios), instrument calibration data, and raw datasets in supplementary materials.
  • Reference standards : Use certified this compound samples (e.g., from academic compound libraries) for benchmarking.
  • Ethical compliance : Disclose conflicts of interest and adhere to institutional guidelines for data sharing .

Advanced: How can researchers integrate contradictory findings on this compound’s toxicity into a cohesive risk assessment?

  • Dose-response analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies using species-specific body surface area normalization.
  • Mechanistic toxicology : Investigate off-target effects via transcriptomics/proteomics. For example, if hepatotoxicity is reported, assess CYP450 enzyme modulation.
  • Systematic review : Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to weight evidence quality. Highlight gaps for future studies .

Basic: What analytical techniques are critical for validating this compound’s purity in preclinical studies?

  • Chromatography : Use HPLC-DAD/ELSD for impurity profiling.
  • Spectroscopy : Confirm absence of degradation products via FTIR and UV-Vis.
  • Thermal analysis : DSC (Differential Scanning Calorimetry) to verify crystalline form stability. Report all data with error margins (e.g., ±SD) and reference pharmacopeial standards .

Advanced: How should researchers design studies to address this compound’s potential resistance mechanisms in parasitic models?

  • Longitudinal assays : Expose parasites to sub-therapeutic this compound doses over multiple generations. Monitor phenotypic/genotypic changes (e.g., whole-genome sequencing for mutation hotspots).
  • Combination therapy trials : Test synergism with existing antiparasitics (e.g., albendazole) using Chou-Talalay analysis.
  • Computational modeling : Predict resistance-conferring mutations via molecular dynamics simulations .

Basic: What ethical considerations are paramount in this compound’s in vivo studies?

  • 3Rs Principle : Minimize animal use via power analysis; employ anesthesia/analgesia for invasive procedures.
  • Institutional Approval : Submit protocols to ethics committees (e.g., IACUC) with justification for species/model selection.
  • Data transparency : Publish adverse events regardless of significance .

Advanced: How can researchers leverage multi-omics approaches to elucidate this compound’s polypharmacology?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.
  • Metabolomics : LC-MS-based untargeted profiling to map metabolic pathway alterations. Integrate datasets via bioinformatics tools (e.g., STRING, KEGG) and validate hypotheses with CRISPR-Cas9 knockouts .

Key Resources for Methodological Rigor:

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo .
  • Conflict Resolution : Use PRISMA guidelines for systematic reviews .
  • Ethical Compliance : Reference OECD Test Guidelines and institutional REB protocols .

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